2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one 2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 946380-80-9
VCID: VC6678161
InChI: InChI=1S/C26H29N3O4/c1-20-7-5-6-8-21(20)19-33-25-16-29(23(18-30)15-24(25)31)17-26(32)28-13-11-27(12-14-28)22-9-3-2-4-10-22/h2-10,15-16,30H,11-14,17-19H2,1H3
SMILES: CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Molecular Formula: C26H29N3O4
Molecular Weight: 447.535

2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one

CAS No.: 946380-80-9

Cat. No.: VC6678161

Molecular Formula: C26H29N3O4

Molecular Weight: 447.535

* For research use only. Not for human or veterinary use.

2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one - 946380-80-9

Specification

CAS No. 946380-80-9
Molecular Formula C26H29N3O4
Molecular Weight 447.535
IUPAC Name 2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridin-4-one
Standard InChI InChI=1S/C26H29N3O4/c1-20-7-5-6-8-21(20)19-33-25-16-29(23(18-30)15-24(25)31)17-26(32)28-13-11-27(12-14-28)22-9-3-2-4-10-22/h2-10,15-16,30H,11-14,17-19H2,1H3
Standard InChI Key PFDIRKXXPXQTLJ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)N3CCN(CC3)C4=CC=CC=C4

Introduction

2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one is a complex organic compound identified by the CAS number 946380-80-9. It belongs to the class of pyridinones, which are characterized by a pyridine ring fused with a ketone. This compound features a molecular formula and a molecular weight of 447.5 g/mol, indicating its potential for diverse biological activities due to the presence of hydroxymethyl, ether, and piperazine moieties.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. Common methods include various organic synthesis routes that require careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Potential Applications

The potential applications of 2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one are primarily in medicinal chemistry. It may serve as a precursor or intermediate in the development of drugs due to its structural features, which could interact with specific biological targets such as enzymes or receptors.

Mechanism of Action

The mechanism of action likely involves interaction with specific biological targets. Potential mechanisms include binding to enzymes or receptors, which could be explored through quantitative structure–activity relationship (QSAR) studies to understand how structural modifications impact biological activity.

Comparison with Similar Compounds

Similar compounds, such as 2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one (CAS Number: 941885-61-6), share similar molecular weights and structures but differ in the substituent on the benzyl group . These differences can affect biological activity and pharmacological properties.

Comparison Table

CompoundCAS NumberMolecular WeightSubstituent on Benzyl Group
2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one946380-80-9447.5 g/mol2-methylbenzyl
2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one941885-61-6447.5 g/mol4-methylbenzyl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator